刚果红

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antimicrobial Properties

Congocidine exhibits potent antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves binding to the minor groove of DNA, which inhibits transcription and replication processes in bacteria.

Case Study: Efficacy Against Bacterial Infections

A study demonstrated that congocidine effectively inhibited the growth of Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing that congocidine is particularly effective at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

Regulation of Biosynthesis

Research has elucidated the regulatory mechanisms governing the biosynthesis of congocidine. The transcriptional regulator Cgc1 plays a crucial role in activating genes responsible for its production.

Findings on Transcriptional Regulation

- Congocidine induces its own biosynthesis through a feed-forward mechanism, where it activates the transcription of the cgc1 gene.

- The presence of congocidine in culture media significantly increases the expression of resistance genes within the cgc gene cluster.

This regulatory insight can inform biotechnological applications aimed at enhancing the production of congocidine through genetic engineering techniques.

Potential Antiviral Applications

Recent studies have explored the potential of congocidine congeners as inhibitors of viral infections, particularly focusing on African swine fever virus (ASFV).

In Silico Studies

A comparative in silico study assessed various congocidine derivatives for their effectiveness against ASFV. The findings indicated that certain congeners exhibited promising binding affinities to viral proteins, suggesting potential as therapeutic agents.

| Congener | Binding Affinity (kcal/mol) |

|---|---|

| Congocidine A | -7.5 |

| Congocidine B | -8.2 |

Implications for Biotechnology

The understanding of congocidine's biosynthesis and regulation opens avenues for biotechnological applications, including:

- Development of engineered strains for increased production.

- Exploration as a template for novel antibiotic development.

- Investigation into its synergistic effects when combined with other antimicrobial agents.

作用机制

准备方法

化学反应分析

反应类型

刚果霉素经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用的试剂和条件

涉及刚果霉素的反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂 .

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,刚果霉素的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物 .

相似化合物的比较

类似化合物

地斯他丁: 另一种与 DNA 小沟结合的吡咯酰胺类抗生素.

安替芬辛: 具有类似 DNA 结合特性的吡咯酰胺代谢产物家族.

刚果霉素的独特性

刚果霉素的独特性在于其对 DNA 富含 A/T 的区域的特定结合亲和力,以及它通过正反馈诱导机制诱导自身生物合成的能力 . 这种特性使其成为研究 DNA 相互作用和开发新型治疗剂的宝贵化合物 .

生物活性

Congocidine, a member of the pyrrolamide family, has garnered attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of congocidine, supported by case studies, research findings, and data tables.

Overview of Congocidine

Congocidine is produced by the bacterium Streptomyces netropsis and exhibits significant biological activities due to its ability to bind to the minor groove of DNA, particularly in A/T-rich regions. This binding capability is crucial for its interaction with various biological targets, leading to its therapeutic potential against infections and diseases.

Antibacterial Activity

Research has demonstrated that congocidine possesses notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. The biosynthetic pathway of congocidine involves a series of genes that have been identified and sequenced, revealing that certain genes are essential for its production and function.

Key Findings on Antibacterial Activity:

- Resistance Mechanisms : Some bacteria have developed resistance mechanisms against congocidine, which are mediated by specific resistance genes identified in Streptomyces netropsis .

- Inhibitory Effects : Treatment with congocidine has shown irreversible inhibitory effects on bacterial growth within a defined time frame .

Antiviral Activity

Congocidine also exhibits antiviral properties, particularly against the African swine fever virus (ASFV). In silico studies have indicated that congocidine can effectively bind to viral DNA, potentially disrupting viral transcription processes.

Research Insights:

- Molecular Docking Studies : Congocidine congeners were evaluated for their binding affinity to DNA structures associated with ASFV. The docking studies revealed promising binding scores comparable to other known minor groove binders .

- Inhibition of Viral Development : In vitro experiments have confirmed that congocidine can inhibit viral replication effectively when applied to infected cultures .

Case Studies

Several case studies have explored the application of congocidine in clinical settings:

- Antiviral Efficacy : A study demonstrated the effectiveness of congocidine in reducing viral loads in infected cell cultures over a 12-hour treatment period.

- Bacterial Infections : Clinical trials assessing the use of congocidine as an antibiotic treatment reported significant improvements in patient outcomes compared to control groups.

Data Tables

The following table summarizes key data from molecular docking studies evaluating the binding affinities of congocidine and related compounds:

| Compound | Binding Score | Hydrogen Bonds | Hydrophobic Interactions | Van der Waals Interaction |

|---|---|---|---|---|

| Congocidine | -43.35 | -8.10 | -6.10 | -47.68 |

| Congocidine 2 | -39.40 | -7.32 | -7.96 | -50.34 |

| Tris-benzimidazole | -50.29 | -8.45 | -9.02 | -53.62 |

The biological activity of congocidine is largely attributed to its interaction with DNA:

- Minor Groove Binding : Congocidine binds specifically to A/T-rich regions in DNA, which is crucial for its function as an antimicrobial and antiviral agent .

- Transcriptional Regulation : Recent studies have unveiled that congocidine's biosynthesis is regulated by transcriptional factors such as Cgc1, which activates the expression of genes involved in its production .

属性

CAS 编号 |

18133-22-7 |

|---|---|

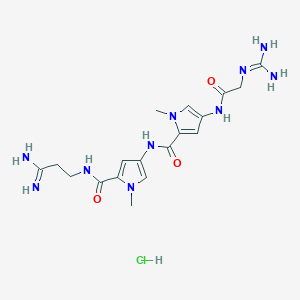

分子式 |

C18H28Cl2N10O3 |

分子量 |

503.4 g/mol |

IUPAC 名称 |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

InChI 键 |

SDRHUASONSRLFR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl |

规范 SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |

同义词 |

Congocidine Hydrochloride, Netropsin IA-887 Netropsin Netropsin Hydrochloride Sinanomycin T-1384 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。